molecular formula C10H17BrO B6224731 9-bromo-3-oxaspiro[5.5]undecane CAS No. 2768326-61-8

9-bromo-3-oxaspiro[5.5]undecane

Cat. No.: B6224731
CAS No.: 2768326-61-8
M. Wt: 233.1
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Description

9-Bromo-3-oxaspiro[5.5]undecane is a chemical compound belonging to the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound features a bromine atom and an oxygen atom within its spiro structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-3-oxaspiro[5.5]undecane typically involves the following steps:

    Formation of the Spiro Skeleton: The initial step involves the formation of the spiro[5.5]undecane skeleton. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction. This can be done using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Formation of the Oxaspiro Ring: The oxaspiro ring is formed by introducing an oxygen atom into the spiro structure. This can be achieved through an oxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-3-oxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Oxidation: Products may include epoxides or other oxygen-containing functional groups.

    Reduction: Products typically include dehalogenated compounds or reduced functional groups.

Scientific Research Applications

9-Bromo-3-oxaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-bromo-3-oxaspiro[5.5]undecane depends on its specific application:

    Chemical Reactions: Acts as a substrate in various chemical reactions, undergoing transformations based on the reagents and conditions used.

    Biological Interactions: May interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Oxaspiro[5.5]undecane: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    9-Chloro-3-oxaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3,9-Dioxaspiro[5.5]undecane: Contains two oxygen atoms in the spiro structure, affecting its chemical behavior and applications.

Uniqueness

9-Bromo-3-oxaspiro[55]undecane is unique due to the presence of both a bromine atom and an oxygen atom within its spiro structure

Properties

CAS No.

2768326-61-8

Molecular Formula

C10H17BrO

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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